4-Benzyl-5-chloro-2-(methylthio)pyrimidine
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Overview
Description
4-Benzyl-5-chloro-2-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C12H11ClN2S. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-chloro-2-(methylthio)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-2-(methylthio)pyrimidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-chloro-2-(methylthio)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the pyrimidine ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfur-containing group .
Scientific Research Applications
4-Benzyl-5-chloro-2-(methylthio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Benzyl-5-chloro-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylthio)pyrimidine: A closely related compound with similar chemical properties but lacking the benzyl group.
5-Chloro-2-(methylthio)pyrimidine: Another similar compound with the chlorine atom at a different position.
Uniqueness
4-Benzyl-5-chloro-2-(methylthio)pyrimidine is unique due to the presence of both the benzyl and methylthio groups, which can impart specific chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
4-benzyl-5-chloro-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c1-16-12-14-8-10(13)11(15-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPZQVVMXGHNNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)CC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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